Cas no 5420-68-8 (Phenyl 2-acetyloxy-2-methylpropanoate)
5420-68-8 structure
Product Name:Phenyl 2-acetyloxy-2-methylpropanoate
Numero CAS:5420-68-8
MF:C12H14O4
MW:222.237164020538
CID:1587994
PubChem ID:222206
Update Time:2025-04-21
Phenyl 2-acetyloxy-2-methylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenyl 2-acetyloxy-2-methylpropanoate
- NSC404966
- AC1Q61JX
- SureCN8460286
- CTK4J9979
- AR-1L0395
- phenyl 2-(acetyloxy)-2-methylpropanoate
- NSC7741
- AC1L5BGN
- NSC404966; AC1Q61JX; SureCN8460286; CTK4J9979; AR-1L0395; phenyl 2-(acetyloxy)-2-methylpropanoate; NSC7741; AC1L5BGN;
- SCHEMBL8460286
- DTXSID90278493
- NSC-7741
- NSC-404966
- 5420-68-8
-
- Inchi: 1S/C12H14O4/c1-9(13)16-12(2,3)11(14)15-10-7-5-4-6-8-10/h4-8H,1-3H3
- Chiave InChI: NSWWZAPYORYSMM-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C(C(=O)OC1C=CC=CC=1)(C)C
Proprietà calcolate
- Massa esatta: 222.08922
- Massa monoisotopica: 222.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 309.8°C at 760 mmHg
- Punto di infiammabilità: 150°C
- Indice di rifrazione: 1.5
- PSA: 52.6
Phenyl 2-acetyloxy-2-methylpropanoate Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
5420-68-8 (Phenyl 2-acetyloxy-2-methylpropanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso